2-(4-Nitrophenoxy)-benzenemethanol
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Overview
Description
2-(4-Nitrophenoxy)-benzenemethanol is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a benzenemethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-benzenemethanol typically involves the reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 2-(4-Aminophenoxy)-benzenemethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)-benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-benzenemethanol involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro and phenoxy groups.
2-(4-Aminophenoxy)-benzenemethanol: The reduced form of 2-(4-Nitrophenoxy)-benzenemethanol.
4-Nitrophenyl chloroformate: Another compound with a nitrophenyl group but different reactivity due to the chloroformate group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[2-(4-nitrophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H11NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-8,15H,9H2 |
InChI Key |
LHNICNCBMKHOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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